molecular formula C8H6BrClO2 B2469630 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone CAS No. 1154415-17-4

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Cat. No. B2469630
M. Wt: 249.49
InChI Key: YQBKDWADCNMPSA-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is also known by its IUPAC name, 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is 1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone have not been found, it’s worth noting that aromatic compounds like this one often undergo electrophilic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .


Physical And Chemical Properties Analysis

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a compound with a molecular weight of 249.49 . It is typically stored in a sealed, dry environment at room temperature . The compound is a liquid under normal conditions .

Scientific Research Applications

Chemical Synthesis and Characterization

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone and its derivatives are primarily utilized in the field of chemical synthesis and characterization. For instance, its involvement in the synthesis of complex compounds like 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one has been documented. This compound, synthesized from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, showcases significant antimicrobial activities attributed to the presence of chlorine as a substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022).

Bromination Processes

The compound plays a role in bromination processes, specifically in the selective α-monobromination of alkylaryl ketones. This involves a range of ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone and 1-(4-ethylphenyl)ethanone, among others. The process uses ionic liquids like [BMPy]Br_3 or [Bmin]Br_3, highlighting a regioselective and efficient method for electrophilic bromination of various alkylaryl ketones (Ying, 2011).

Synthetic Improvement and Applications

There's also significant research focused on improving the synthetic methodologies involving this compound. For example, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent has been improved, achieving a yield of 64.7% with 90.2% purity. This emphasizes the importance of refining synthetic processes for better yield and purity (Yu-feng, 2013).

properties

IUPAC Name

1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBKDWADCNMPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Synthesis routes and methods

Procedure details

The 2-bromo-1-chloro-4-methoxybenzene (25.0 g, 113 mmol) [Oakwood cat#035670] was dissolved in carbon disulfide (250 mL), and the acetyl chloride (12 mL, 170 mmol) and aluminum trichloride (37.6 g, 282 mmol) were added. The reaction was heated to reflux and monitored by LC/MS. After heating for 1 h, the reaction became two layers. The reaction allowed to cool to room temperature and poured over ice. The slurry was extracted with ethyl acetate 3×, the combined organic layer was washed with brine, dried over magnesium sulfate and concentrated to give 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone as a solid (28.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 12.12 (s, 1H), 7.78 (s, 1H), 7.31 (s, 1H), 2.62 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
37.6 g
Type
reactant
Reaction Step Two

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